molecular formula C29H53N9O7 B12597433 L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine CAS No. 642410-25-1

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine

Cat. No.: B12597433
CAS No.: 642410-25-1
M. Wt: 639.8 g/mol
InChI Key: VJKMMTWYPFIAGD-MRUOYJSDSA-N
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Description

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is composed of several amino acids, including valine, proline, ornithine, isoleucine, and glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides.

    Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine
  • Glycyl-L-leucyl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-serine

Uniqueness

L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-valylglycine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications that require precise peptide interactions.

Properties

CAS No.

642410-25-1

Molecular Formula

C29H53N9O7

Molecular Weight

639.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C29H53N9O7/c1-7-17(6)23(27(44)36-22(16(4)5)26(43)34-14-20(39)40)37-24(41)18(10-8-12-33-29(31)32)35-25(42)19-11-9-13-38(19)28(45)21(30)15(2)3/h15-19,21-23H,7-14,30H2,1-6H3,(H,34,43)(H,35,42)(H,36,44)(H,37,41)(H,39,40)(H4,31,32,33)/t17-,18-,19-,21-,22-,23-/m0/s1

InChI Key

VJKMMTWYPFIAGD-MRUOYJSDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Origin of Product

United States

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